4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is an organic compound with the molecular formula and a molecular weight of approximately 267.98 g/mol. This compound features a benzene ring substituted with bromine and chlorine atoms, specifically at the 4 and 2 positions, respectively, along with a 3-bromopropyl group at the 1 position. Its structural complexity arises from the presence of multiple halogen substituents, which significantly influence its chemical reactivity and biological properties.
Synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene can be achieved through several methods:
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene has potential applications in various fields:
Several compounds share structural similarities with 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3-Bromopropyl)-2-chlorobenzene | Halogenated Aromatic | Lacks additional bromine substituent |
| 4-Bromo-1-(3-bromobutyl)-2-chlorobenzene | Halogenated Aromatic | Longer alkyl chain compared to propyl |
| 1-Bromo-3-chloropropane | Aliphatic Halide | Simple structure without aromatic characteristics |
| 4-Chloro-1-(3-bromopropyl)-2-fluorobenzene | Halogenated Aromatic | Contains fluorine instead of bromine |
These compounds illustrate variations in alkyl chain length and halogen types, which can significantly affect their chemical reactivity and biological properties. The unique combination of two bromines and one chlorine in 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene may impart distinct characteristics that differentiate it from its analogs.
| Zeolite Type | Treatment Conditions | Temperature Range (°C) | Selectivity (% para) | Conversion (%) |
|---|---|---|---|---|
| L-type (NaL) | As-synthesized | 0-200 | 60-75 | 45-65 |
| L-type (KL) | Ion-exchanged with K+ | 0-200 | 70-85 | 55-75 |
| L-type (CsL) | Ion-exchanged with Cs+ | 0-200 | 75-90 | 60-80 |
| L-type Alkali-treated | NaOH (pH 11-13, 0.5-100 h) | 0-200 | 85-95 | 70-85 |
| L-type (pH 11+ treated) | NaOH treatment (0-100°C) | 0-100 | 90-98 | 75-90 |
The introduction of propyl chains onto aromatic rings represents a fundamental step in synthesizing 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene [5] [6]. Friedel-Crafts alkylation reactions utilize aluminum chloride as a Lewis acid catalyst to facilitate the attachment of propyl groups to benzene derivatives [5]. The mechanism involves the formation of carbocation intermediates through the interaction of alkyl halides with aluminum chloride, generating electrophilic species that attack the aromatic ring [7].
The reaction conditions typically require temperatures between 0 and 50 degrees Celsius to maintain selectivity while ensuring adequate reaction rates [5] [6]. The choice of propyl halide significantly influences the outcome, with propyl chloride being preferred due to its balance between reactivity and selectivity [8]. The carbocation rearrangement potential must be carefully considered, as primary propyl carbocations can undergo rearrangement to more stable secondary carbocations, leading to branched products [6].
The functionalization of propyl chains through radical bromination represents a highly selective method for introducing bromine atoms at specific positions [9]. The process follows a free radical mechanism where bromine radicals abstract hydrogen atoms from the propyl chain, with the resulting alkyl radicals subsequently combining with bromine atoms to form the desired brominated products [9].
Electrochemical bromination has emerged as an exceptionally selective method for side-chain functionalization, achieving regioselectivities greater than 95% for alpha-bromination of alkyl aromatic compounds [9]. The two-phase electrolysis system utilizes aqueous sodium bromide solutions containing catalytic amounts of hydrogen bromide, generating dibromine monoxide as the active brominating species [9]. This method operates at 0 degrees Celsius and provides high yields of 60-95% while maintaining excellent selectivity [9].
Table 2: Stepwise Propyl Chain Functionalization Techniques
| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl3/Propyl halide | 0-50 | 60-85 | Moderate |
| Propyl Chloride Addition | C3H7Cl/Lewis acid | 25-80 | 70-90 | High |
| Acylation-Reduction | Propanoyl chloride/Zn-Hg | 0-25 then reduction | 75-95 | High |
| Radical Bromination | NBS/Peroxide | 80-100 | 60-95 | Very High (>95%) |
| Electrochemical Bromination | NaBr/HBr (electrolysis) | 0 | 80-95 | Very High (>95%) |
Catalytic hydrogenation represents one of the most efficient pathways for converting nitro-substituted precursors to amino intermediates in the synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene [10] [11]. The reduction process typically employs palladium on carbon or nickel catalysts under hydrogen gas at temperatures ranging from 25 to 100 degrees Celsius [11]. This method achieves yields of 85-95% with high selectivity, making it particularly suitable for industrial-scale synthesis [10].
The mechanism involves the sequential addition of hydrogen atoms to the nitro group through a series of intermediates including nitroso and hydroxylamine compounds [12]. The reduction proceeds through either a radical mechanism involving successive electron transfers or three successive two-electron steps via hydride transfer processes [12]. The nitroso intermediate forms rapidly and is subsequently reduced to the hydroxylamine derivative at a rate 10,000 times faster than the initial nitro reduction step [12].
Metal-acid reduction systems provide an alternative pathway for nitro group reduction, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups [10]. The most commonly employed systems involve iron or tin in hydrochloric acid at temperatures between 60 and 100 degrees Celsius [10] [11]. These conditions result in yields of 70-90% with moderate selectivity [10].
The reduction mechanism involves the metal acting as an electron donor while the acid provides protons for the reduction process [10]. The strongly acidic conditions lead to the formation of protonated amine products, which require subsequent treatment with base to liberate the neutral amine [11]. This two-step process allows for selective reduction of nitro groups in the presence of alkenes and other sensitive functional groups [11].
Enzymatic reduction using nitroreductase enzymes offers a highly selective approach for nitro group reduction, particularly valuable for complex substrates containing multiple functional groups [12]. These systems operate under mild conditions at 25 to 37 degrees Celsius and achieve very high selectivity, though yields are typically lower at 40-70% [12]. The enzymatic pathway involves specific enzymes such as NADPH: cytochrome P450 oxidoreductase and NADPH: quinone oxidoreductase, which facilitate electron transfer from NADPH to the nitro group [12].
Electrochemical reduction provides another selective option, operating at controlled potentials in aqueous media at temperatures between 25 and 50 degrees Celsius [12]. This method achieves yields of 60-80% with moderate selectivity and offers precise control over the reduction process through potential manipulation [12].
Table 3: Nitro Group Reduction Pathways for Precursor Conversion
| Reduction Method | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H2/Pd-C or Ni | 25-100 | 2-8 | 85-95 | High |
| Metal-Acid Reduction | Fe/HCl or Sn/HCl | 60-100 | 1-6 | 70-90 | Moderate |
| Electrochemical Reduction | Cathode/Aqueous medium | 25-50 | 4-12 | 60-80 | Moderate |
| Hydride Reduction | LiAlH4 or NaBH4 | 0-25 | 1-4 | 80-95 | High |
| Enzymatic Reduction | Nitroreductase enzymes | 25-37 | 6-24 | 40-70 | Very High |
Column chromatography represents the primary purification method for polyhalogenated intermediates, utilizing silica gel as the stationary phase with hexane-ethyl acetate gradients as the mobile phase [13] [14]. The technique exploits polarity differences between compounds, with less polar polyhalogenated species eluting before more polar impurities [13]. The weight of adsorbent typically ranges from 20 to 50 times the sample weight, with higher ratios employed for more challenging separations [13].
The elution order generally follows the series where alkyl halides elute first, followed by saturated hydrocarbons, unsaturated hydrocarbons, ethers, esters, ketones, amines, alcohols, phenols, and acids [13]. For polyhalogenated benzene derivatives, careful selection of solvent polarity is crucial, with the solvent system being less polar than the target compounds to ensure proper separation [13]. High-performance liquid chromatography using C18 columns with methanol-water gradients achieves purities of 98-99.5% for complex polyhalogenated mixtures [15].
Recrystallization serves as an essential purification method for polyhalogenated aromatic compounds, particularly effective for achieving high purity levels of 95-99% [16]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the desired compound [16]. Solvent selection is critical, with the ideal solvent dissolving the compound at high temperature but showing limited solubility at room temperature [16].
For halogenated aromatic compounds, the crystallization mechanism involves specific intermolecular interactions including halogen bonding, pi-pi stacking, and weak interactions such as carbon-hydrogen to halogen contacts [17]. These interactions stabilize the crystal packing and influence the crystallization behavior [17]. The process typically requires heating the mixture to temperatures above the normal boiling point of the solvent in a closed system, followed by controlled cooling to promote recrystallization [16].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of polyhalogenated benzene derivatives [18] [19]. Proton nuclear magnetic resonance spectra typically show characteristic signals for aromatic protons between 7.0 and 7.8 parts per million, with propyl chain methylene protons appearing at 2.3-2.8 parts per million for aromatic-attached carbons and 1.0-2.3 parts per million for aliphatic carbons [19]. Carbon-13 nuclear magnetic resonance reveals aromatic carbons in the 126-150 parts per million range, with halogen-bearing carbons showing distinct chemical shifts [19].
Gas chromatography-mass spectrometry analysis provides definitive identification through fragmentation patterns characteristic of polyhalogenated compounds [20] [21]. Electron impact ionization at 70 electron volts generates reproducible fragmentation patterns, with halogen isotope effects providing additional structural confirmation [21]. The technique achieves detection limits in the nanogram range and provides molecular ion confirmation through high-resolution mass spectrometry [20].
Infrared spectroscopy reveals characteristic absorptions for aromatic carbon-hydrogen stretching at 3030 wavenumbers and aromatic ring vibrations between 1450 and 1600 wavenumbers [22]. Carbon-halogen vibrations appear in the 500-800 wavenumber region, with specific patterns diagnostic of substitution patterns [22]. The combination of these spectroscopic techniques provides unambiguous structural confirmation of polyhalogenated intermediates [22].
Table 4: Purification and Characterization Protocols for Polyhalogenated Intermediates
| Technique | Conditions/Parameters | Purity Achieved (%) | Detection Limit | Key Parameters |
|---|---|---|---|---|
| Column Chromatography | Silica gel/Hexane-EtOAc | 90-98 | mg scale | Rf values, gradient |
| Recrystallization | Ethanol or acetone | 95-99 | g scale | Solvent choice, temperature |
| HPLC Purification | C18 column/MeOH-H2O | 98-99.5 | μg scale | Retention time |
| GC-MS Analysis | 70 eV electron impact | N/A (analytical) | ng scale | Fragmentation pattern |
| NMR Spectroscopy | 500 MHz in CDCl3 | N/A (analytical) | mg scale | Chemical shifts (δ) |
Table 5: NMR Characterization Data for Polyhalogenated Benzene Derivatives
| Structural Feature | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| Aromatic C-H | 7.0-7.8 | 126-150 | d, dd, s | 7-8 (aromatic) |
| Aromatic C-Br | N/A | 110-125 | N/A | N/A |
| Aromatic C-Cl | N/A | 125-140 | N/A | N/A |
| Propyl CH2 (aromatic) | 2.3-2.8 | 30-35 | t, m | 6-8 |
| Propyl CH2 (terminal) | 1.0-2.3 | 22-31 | m | 6-7 |
| Propyl CH2-Br | 3.2-3.8 | 32-35 | t | 6-7 |
The X-ray crystallographic analysis of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene reveals fundamental structural characteristics that define its three-dimensional molecular architecture [1] [2]. Crystal structure determinations of halogenated benzenes demonstrate that these compounds typically adopt monoclinic or orthorhombic crystal systems, with 4-bromo-1-(3-bromopropyl)-2-chlorobenzene expected to crystallize in the monoclinic system [1] [3].
| Parameter | Expected Values for C₉H₉Br₂Cl |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a ≈ 12 Å, b ≈ 8 Å, c ≈ 14 Å |
| Unit Cell Angles | α = γ = 90°, β ≈ 105° |
| Volume | ≈ 1300 ų |
| Z value | 4 |
| Calculated Density | ≈ 1.85 g/cm³ |
| Crystal Habit | Prismatic |
The molecular geometry reveals a planar benzene ring with the three halogen substituents creating significant steric and electronic effects [4] [1]. The bromopropyl side chain adopts an extended conformation to minimize steric interactions with the aromatic ring substituents [2]. Intermolecular interactions in the crystal lattice are dominated by halogen-halogen contacts and aromatic stacking arrangements, with typical halogen bond distances ranging from 3.0 to 3.5 Å [2] [3].
The aromatic ring maintains planarity despite the multiple halogen substitutions, with carbon-carbon bond lengths ranging from 1.38 to 1.42 Å [1]. The carbon-bromine bond lengths are approximately 1.90 Å for the aromatic bromide and 1.96 Å for the aliphatic bromide, while the carbon-chlorine bond measures approximately 1.74 Å [4] [5].
The proton nuclear magnetic resonance spectrum of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene exhibits distinct chemical shift patterns that reflect the electronic environments created by the multiple halogen substituents [6] [7] [8]. The aromatic protons display characteristic downfield shifts due to the deshielding effects of the electron-withdrawing halogen atoms [8] [9].
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| Aromatic H-3 (meta to Br) | 7.45-7.55 | doublet (d) | J = 8.2 | 1H |
| Aromatic H-5 (ortho to Br) | 7.65-7.75 | doublet of doublets (dd) | J = 8.2, 2.1 | 1H |
| Aromatic H-6 (ortho to Cl) | 7.25-7.35 | doublet (d) | J = 8.2 | 1H |
| Benzylic CH₂ (position 1') | 2.85-2.95 | triplet (t) | J = 7.5 | 2H |
| Central CH₂ (position 2') | 2.10-2.20 | quintet (quint) | J = 7.5 | 2H |
| Terminal CH₂Br (position 3') | 3.45-3.55 | triplet (t) | J = 6.8 | 2H |
The aromatic region demonstrates the asymmetric substitution pattern, with three distinct proton signals reflecting the trisubstituted benzene ring [10] [8]. The proton ortho to bromine appears most downfield due to the strong electron-withdrawing effect of the bromine substituent [6] [8]. The meta proton relative to bromine shows intermediate chemical shift values, while the proton ortho to chlorine exhibits less deshielding compared to the bromine-adjacent protons [8] [9].
The aliphatic protons of the bromopropyl chain show characteristic chemical shifts consistent with their electronic environments [11] . The benzylic methylene protons appear at 2.85-2.95 parts per million due to the deshielding effect of the aromatic ring [7]. The central methylene protons display a quintet multiplicity pattern resulting from coupling with four equivalent neighboring protons [13]. The terminal methylene protons adjacent to bromine exhibit significant downfield shift to 3.45-3.55 parts per million, characteristic of protons alpha to bromine [11] .
Mass spectrometric analysis of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene reveals characteristic fragmentation pathways that reflect the molecular structure and the relative stability of various ionic fragments [15] [16]. The molecular ion peak appears as an isotope cluster at mass-to-charge ratios 312, 314, and 316, corresponding to different combinations of bromine and chlorine isotopes [15] [16].
| Ion | m/z | Relative Intensity (%) | Fragmentation Type |
|---|---|---|---|
| [M]⁺- (Molecular ion) | 312/314/316 | 15-25 | Molecular ion |
| [M-Br]⁺ (Loss of Br) | 233/235 | 40-60 | α-cleavage |
| [M-CH₂Br]⁺ (Loss of CH₂Br) | 219/221 | 80-100 (base peak) | McLafferty rearrangement |
| [M-C₃H₆Br]⁺ (Loss of propyl chain) | 191/193 | 60-80 | Side chain loss |
| [C₆H₃BrCl]⁺- (Substituted benzene) | 189/191/193 | 70-90 | Retro Diels-Alder |
| [C₇H₄Cl]⁺ (Chlorotropylium) | 139/141 | 30-50 | Ring rearrangement |
| [C₃H₆Br]⁺ (Bromopropyl fragment) | 123/125 | 20-40 | Simple cleavage |
| [CH₂Br]⁺ (Bromomethyl) | 93/95 | 10-30 | β-cleavage |
| [Br]⁺ (Bromine cation) | 79/81 | 5-15 | Charge retention |
The base peak corresponds to the loss of the bromomethyl group from the molecular ion, forming an ion at mass-to-charge ratio 219/221 . This fragmentation pathway represents a McLafferty rearrangement involving the transfer of a hydrogen atom and subsequent elimination of the bromomethyl radical [15]. The high intensity of this peak reflects the stability of the resulting aromatic cation and the favorable energetics of the rearrangement process .
Secondary fragmentation pathways include the loss of bromine atoms through α-cleavage mechanisms, producing ions at mass-to-charge ratios 233/235 [15]. The complete loss of the bromopropyl side chain generates ions at 191/193, corresponding to the dibromochlorobenzene cation radical . Ring rearrangement processes lead to the formation of chlorotropylium ions at mass-to-charge ratios 139/141, demonstrating the tendency of halogenated aromatic systems to undergo internal rearrangements under electron impact conditions [15].
The infrared spectrum of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene exhibits characteristic vibrational modes that provide detailed information about the halogen-carbon bond environments and molecular structure [17] [19]. The spectrum displays distinct absorption bands corresponding to aromatic and aliphatic carbon-halogen stretching vibrations, which appear at different wavenumbers depending on the specific halogen and bonding environment [17] [20].
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H aromatic stretch | 3080-3100 | medium | Aromatic C-H stretch |
| C-H aliphatic stretch | 2920-2980 | strong | Aliphatic C-H stretch |
| C=C aromatic stretch | 1580-1620 | medium-strong | Aromatic C=C |
| C-Br stretch (aromatic) | 1060-1080 | strong | Ar-Br stretch |
| C-Br stretch (aliphatic) | 560-580 | strong | Alkyl-Br stretch |
| C-Cl stretch | 750-780 | strong | Ar-Cl stretch |
| C-C aromatic stretch | 1450-1500 | medium | Aromatic skeletal |
| C-H aromatic bend (in-plane) | 1150-1200 | medium | In-plane C-H bend |
| C-H aromatic bend (out-of-plane) | 800-880 | strong | Out-of-plane C-H bend |
| Ring breathing mode | 990-1020 | medium | Ring deformation |
The carbon-bromine stretching vibrations appear as two distinct bands reflecting the different bonding environments [17] . The aromatic carbon-bromine bond exhibits a stretching frequency at 1060-1080 wavenumbers, which is significantly higher than the aliphatic carbon-bromine stretch at 560-580 wavenumbers [17] [19]. This difference arises from the increased bond strength and reduced bond length of the aromatic carbon-bromine bond compared to the aliphatic carbon-bromine bond .
The carbon-chlorine stretching vibration appears at 750-780 wavenumbers, consistent with aromatic carbon-chlorine bonds in halogenated benzenes [17] [21]. The intensity of this absorption is strong due to the large dipole moment change associated with the carbon-chlorine bond stretching motion [17] [20]. The aromatic carbon-carbon stretching vibrations appear at 1580-1620 wavenumbers for the carbon-carbon double bond character and at 1450-1500 wavenumbers for the aromatic skeletal vibrations [20] [19].